1-Chloro-2-methylpropene

Description

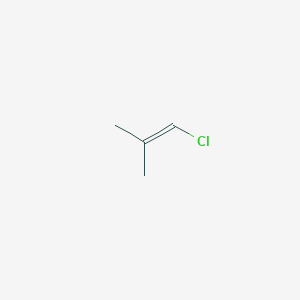

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-4(2)3-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWISWUFGPUHDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Record name | DIMETHYLVINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020520 | |

| Record name | 2,2-Dimethylvinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylvinyl chloride is a clear dark yellow to pale orange liquid. (NTP, 1992), Colorless, highly volatile liquid; [HSDB] Dark yellow to pale orange liquid; [CAMEO] Very faintly yellow-brown liquid; [MSDSonline] | |

| Record name | DIMETHYLVINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-methyl-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2864 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154 °F at 760 mmHg (NTP, 1992), 68 °C | |

| Record name | DIMETHYLVINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

30 °F (NTP, 1992), -1 °C | |

| Record name | DIMETHYLVINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-methyl-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2864 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform, In water, 1000 mg/L at 25 °C | |

| Record name | DIMETHYLVINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9186 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9186 g/cu cm at 20 °C | |

| Record name | DIMETHYLVINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

172.4 mmHg at 77.9 °F ; 265.3 mmHg at 97 °F (NTP, 1992), 212.0 [mmHg], 158.4 mm Hg at 25 °C | |

| Record name | DIMETHYLVINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-methyl-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2864 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

1-Chloro-2-methylpropene is available commercially at a purity of at least 98%. 3-Chloro-2-methylpropene has been reported as an impurity. | |

| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless to brown liquid at room temperature, Liquid | |

CAS No. |

513-37-1 | |

| Record name | DIMETHYLVINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 1-chloro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methyl-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylvinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP8N4M44OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-methylpropene: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of 1-chloro-2-methylpropene (isocrotyl chloride). It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a summary of its physical and chemical properties, detailed structural information, and outlines of experimental protocols for its synthesis and spectroscopic analysis. Furthermore, this guide presents visual representations of key chemical processes involving this compound to facilitate a deeper understanding of its reactivity and potential applications.

Chemical Properties and Structure

This compound, a halogenated alkene, is a colorless to pale yellow liquid. It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the isobutenyl group into various molecular frameworks.[1]

Structural Information

The structural details of this compound are fundamental to understanding its reactivity. The presence of a double bond and a chlorine atom on the same carbon atom (vinylic chloride) influences its chemical behavior.

| Identifier | Value |

| IUPAC Name | 1-chloro-2-methylprop-1-ene |

| Synonyms | Isocrotyl chloride, α-Chloroisobutylene, β,β-Dimethylvinyl chloride |

| CAS Number | 513-37-1 |

| Molecular Formula | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol |

| SMILES String | C\C(C)=C\Cl |

| InChI Key | KWISWUFGPUHDRY-UHFFFAOYSA-N |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 68 °C |

| Density | 0.92 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.424 |

| Solubility | Insoluble in water; soluble in common organic solvents. |

| Stability | Flammable liquid. Incompatible with strong oxidizing agents and strong bases. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application in a laboratory setting.

Synthesis of this compound

Two primary methods for the synthesis of this compound are outlined below.

This method involves the reaction of isobutyraldehyde with phosphorus pentachloride (PCl₅).

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge the flask with isobutyraldehyde.

-

Slowly add phosphorus pentachloride to the isobutyraldehyde with constant stirring. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture under reflux for a specified period to drive the reaction to completion.

-

After cooling, carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and phosphorus oxychloride.

-

Separate the organic layer, wash it with a dilute sodium carbonate solution, and then with water.

-

Dry the crude product over anhydrous magnesium sulfate.

-

Purify the this compound by fractional distillation.

This compound can be synthesized by the acid-catalyzed isomerization of its isomer, 3-chloro-2-methylpropene.

Procedure:

-

In a well-ventilated fume hood, place 3-chloro-2-methylpropene in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred solution.

-

After the addition, allow the mixture to stir at room temperature for a set duration to facilitate the isomerization.

-

Pour the reaction mixture into a separatory funnel containing ice water.

-

Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and again with water.

-

Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride).

-

Purify the product by distillation, collecting the fraction corresponding to the boiling point of this compound.

Spectroscopic Analysis

Sample Preparation for ¹H NMR:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

-

Cap the NMR tube securely.

-

If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Sample Preparation for ATR-FTIR:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.[2]

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[3]

Chemical Reactivity and Mechanisms

This compound's reactivity is dominated by the interplay between the vinylic chloride and the adjacent double bond.

Nucleophilic Substitution Reactions

Due to the increased strength of the C-Cl bond in a vinylic halide, this compound is generally less reactive towards nucleophilic substitution than its saturated analogue, 1-chloro-2-methylpropane. However, under forcing conditions, it can undergo substitution reactions. The mechanism can be complex and may involve addition-elimination pathways.

Visualizing Chemical Processes

To better illustrate the chemical transformations involving this compound, the following diagrams have been generated using the DOT language.

Isomerization of 3-Chloro-2-methylpropene Workflow

Caption: Workflow for the synthesis of this compound via isomerization.

Generalized Nucleophilic Substitution Mechanismdot

References

An In-depth Technical Guide to the Synthesis and Preparation of 1-Chloro-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 1-chloro-2-methylpropene (isocrotyl chloride), a valuable reagent in organic synthesis. This document details the primary synthetic routes, experimental protocols, and relevant physicochemical and spectroscopic data to support research and development in the chemical and pharmaceutical industries.

Physicochemical Properties

This compound is a colorless liquid with the chemical formula C₄H₇Cl. It is important to note that this substance is reasonably anticipated to be a human carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

| Property | Value | Reference |

| CAS Number | 513-37-1 | [1] |

| Molecular Weight | 90.55 g/mol | [1] |

| Boiling Point | 68-69 °C | [2] |

| Density | 0.9186 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4221 | [1] |

| Flash Point | -1 °C (closed cup) | [3] |

| Solubility | Insoluble in water; soluble in acetone, chloroform, diethyl ether, and ethanol. | [2][4] |

| Appearance | Colorless to brown liquid. | [4] |

Synthetic Routes

There are two primary methods reported for the laboratory-scale synthesis of this compound. Additionally, it is known to be a by-product in the industrial production of its isomer, 3-chloro-2-methylpropene (methallyl chloride).

Synthesis from Isobutyraldehyde

This method involves the chlorination of isobutyraldehyde. While the exact mechanism of the subsequent transformation to this compound from the initially formed 2-chloro-2-methylpropanal is not fully detailed in readily available literature, it is a recognized preparatory route.

Isomerization of 3-Chloro-2-methylpropene

This route involves the acid-catalyzed isomerization of the more common and commercially available 3-chloro-2-methylpropene (methallyl chloride).

Caption: Primary synthetic pathways to this compound.

Experimental Protocols

General Purification Protocol: Fractional Distillation

Due to the close boiling points of potential impurities and the starting materials, fractional distillation is the recommended method for purifying this compound.

Apparatus Setup:

-

Assemble a fractional distillation apparatus in a fume hood.

-

The apparatus should consist of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a condenser, a thermometer with an adapter, and a receiving flask.

-

Place the crude product and boiling chips or a magnetic stir bar into the round-bottom flask.

-

Ensure the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.

-

Connect the condenser to a circulating water source.

Procedure:

-

Gently heat the round-bottom flask using a heating mantle.

-

Slowly increase the temperature to allow a steady rate of distillation.

-

Discard any initial low-boiling fractions.

-

Collect the fraction that distills at the boiling point of this compound (68-69 °C).

-

Monitor the temperature closely and change receiving flasks if the temperature fluctuates significantly.

-

The purity of the collected fractions should be assessed using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for the purification of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Spectra available, detailed peak assignments require access to spectral databases. |

| ¹³C NMR | Spectra available, detailed peak assignments require access to spectral databases. |

| Infrared (IR) | C-H stretching vibrations: ~2880-3080 cm⁻¹C-C skeletal vibrations: ~1140-1175 cm⁻¹ and 840-790 cm⁻¹C-Cl stretching vibrations: ~580-780 cm⁻¹ |

Safety and Handling

This compound is a flammable liquid and is reasonably anticipated to be a human carcinogen.[1] It is also toxic by inhalation, in contact with skin, and if swallowed. It can cause irritation to the eyes, skin, and respiratory system. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

- 1. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 13C NMR spectrum [chemicalbook.com]

- 3. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-2-methylpropene (CAS Number: 513-37-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpropene, also known by synonyms such as α-chloroisobutylene and dimethylvinyl chloride, is a chlorinated alkene with the chemical formula C₄H₇Cl.[1][2] It is a colorless to brown, volatile liquid at room temperature.[2][3] This compound is not known to occur naturally and is primarily produced as a by-product in the synthesis of 3-chloro-2-methylpropene.[2][3] While it has no known commercial applications, it is used for research purposes.[2][3]

From a drug development perspective, this compound serves as a reagent in the synthesis of pyrrolyl and indolyl diketo acids and esters.[1] These synthesized compounds have been identified as nucleotide-competitive non-nucleoside inhibitors of terminal deoxynucleotidyl transferase (TdT), an enzyme that is overexpressed in certain types of cancer.[1] However, it is crucial to note that this compound itself is classified as possibly carcinogenic to humans (Group 2B) and exhibits significant toxicity.[2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and toxicological data of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇Cl | [1] |

| Molecular Weight | 90.55 g/mol | [1] |

| CAS Number | 513-37-1 | [1][2] |

| Appearance | Colorless to brown liquid | [2][3] |

| Boiling Point | 68 °C at 760 mmHg | [1][2] |

| Density | 0.92 g/cm³ at 20 °C | [1] |

| Refractive Index | n20/D 1.424 | |

| Flash Point | -1 °C (closed cup) | |

| Solubility | Soluble in acetone, chloroform, diethyl ether, and ethanol. | [2] |

| Purity (Commercial) | ≥98% | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.

| Spectroscopy | Data Reference |

| Infrared (IR) | Prism and grating spectra have been reported. |

| Nuclear Magnetic Resonance (NMR) | Proton NMR spectral data have been reported. |

| Mass Spectrometry (MS) | Mass spectral data is available. |

Synthesis and Purification

Synthesis

A plausible, though not explicitly detailed, synthetic route could involve the reaction of isobutyraldehyde with a chlorinating agent like phosgene.

Purification

Purification of crude this compound can be achieved by fractional distillation, a standard technique for separating liquid mixtures with close boiling points.[6][7][8]

Experimental Protocol: Fractional Distillation (General Procedure)

-

Apparatus Setup: A fractional distillation apparatus is assembled in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a condenser, a thermometer with an adapter, receiving flasks, a heating mantle with a stirrer, and boiling chips or a magnetic stir bar.[6][7] The apparatus should be insulated to ensure an adiabatic process.[6]

-

Distillation Process: The crude this compound is placed in the round-bottom flask with boiling chips. The mixture is gently heated.[6] The vapor rises through the fractionating column, and the component with the lower boiling point will vaporize and condense multiple times, leading to a better separation.[7]

-

Fraction Collection: The initial fraction (forerun), containing the most volatile impurities, is collected and discarded. The main fraction is collected at a stable temperature corresponding to the boiling point of this compound (68 °C).[6] The temperature is closely monitored, and the collection is stopped if there are significant temperature fluctuations.[6]

References

- 1. physicsforums.com [physicsforums.com]

- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. certifico.com [certifico.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

Physical and spectral data of 1-Chloro-2-methylpropene

An In-depth Technical Guide to the Physical and Spectral Properties of 1-Chloro-2-methylpropene

This technical guide provides a comprehensive overview of the physical and spectral data for this compound (CAS Number: 513-37-1). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key physical constants and detailed spectral information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Identification

This compound, also known as isocrotyl chloride, is a halogenated alkene. It is a colorless to pale yellow or brown liquid.[1][2]

| Identifier | Value |

| IUPAC Name | 1-chloro-2-methylprop-1-ene[1] |

| Synonyms | Isocrotyl chloride, α-Chloroisobutylene, β,β-dimethylvinyl chloride, 2-methyl-1-propenyl chloride[1] |

| CAS Number | 513-37-1[3][4][5] |

| Molecular Formula | C4H7Cl[3][4][6] |

| Molecular Weight | 90.55 g/mol [4][6][7] |

| InChI Key | KWISWUFGPUHDRY-UHFFFAOYSA-N[3][8] |

| SMILES | C\C(C)=C\Cl[3] |

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Boiling Point | 68 °C | [3][8] |

| 68.1 °C at 760 mmHg | [4] | |

| Density | 0.92 g/mL at 25 °C | [3] |

| 0.9186 g/cm³ at 20 °C | [4] | |

| 0.920 g/mL | [8] | |

| 0.911 g/cm³ | ||

| Refractive Index (nD) | 1.424 at 20 °C | [3] |

| 1.4221 at 20 °C | [4] | |

| 1.423 | ||

| Vapor Pressure | 154 mmHg at 25 °C |

Spectral Data

The following sections provide detailed spectral data for this compound, which are essential for its structural elucidation and characterization.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is consistent with its structure, showing signals for the vinyl proton and the two methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 | Singlet | 1H | =CH-Cl |

| ~1.8 | Singlet | 6H | (CH₃)₂C= |

Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~135 | (CH₃)₂C = |

| ~115 | =C HCl |

| ~22 | (C H₃)₂C= |

Note: Specific chemical shifts can vary slightly depending on the solvent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key IR absorptions for this compound are listed below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050 | C-H stretch | Alkene (=C-H) |

| ~2950-2850 | C-H stretch | Alkane (C-H) |

| ~1650 | C=C stretch | Alkene (C=C) |

| ~800-600 | C-Cl stretch | Alkyl Halide (C-Cl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), ion peaks containing chlorine appear as a pair of peaks (M+ and M+2) separated by two mass units.

| m/z | Ion Fragment | Notes |

| 90/92 | [C₄H₇Cl]⁺ | Molecular ion (M⁺) |

| 75 | [C₃H₄Cl]⁺ | Loss of a methyl group |

| 55 | [C₄H₇]⁺ | Loss of a chlorine atom |

| 41 | [C₃H₅]⁺ | Allyl cation |

Experimental Protocols

The data presented in this guide are typically obtained using standard analytical techniques. Below is a general description of the methodologies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Synthesis Workflow

This compound can be synthesized through various routes. One common method is the isomerization of its precursor, 3-chloro-2-methylpropene. This process is often catalyzed by an acid.

Caption: Synthesis of this compound.

References

- 1. 1-Propene, 1-chloro-2-methyl- [webbook.nist.gov]

- 2. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | Reagent for Organic Synthesis [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 1H NMR [m.chemicalbook.com]

- 7. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 13C NMR spectrum [chemicalbook.com]

- 8. 1-Chloro-2-methylpropane(513-36-0) 13C NMR spectrum [chemicalbook.com]

Reactivity and stability of 1-Chloro-2-methylpropene

An In-Depth Technical Guide to the Reactivity and Stability of 1-Chloro-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as dimethylvinyl chloride (CAS No: 513-37-1), is an organochlorine compound and a vinylic halide.[1] While it has no significant commercial applications, it is utilized for research purposes and occurs as an impurity in the production of 3-chloro-2-methylpropene.[2] Its chemical structure, featuring a chlorine atom attached to an sp²-hybridized carbon, dictates its unique reactivity and stability profile. For professionals in drug development and toxicology, understanding the metabolic fate and reactivity of such structures is critical, as this compound has been identified as a mutagen and a carcinogen in animal studies.[1][2] This guide provides a comprehensive technical overview of its properties, stability, reactivity, metabolic pathways, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a colorless to pale orange, volatile, and flammable liquid at room temperature.[1][3] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₄H₇Cl | [1][4] |

| Molecular Weight | 90.55 g/mol | [1] |

| Appearance | Colourless to pale orange liquid | [1] |

| Boiling Point | 68 °C (at 1013 hPa) | [4] |

| Density | 0.92 g/mL (at 25 °C) | [4] |

| Refractive Index | n20/D 1.424 | [4] |

| Flash Point | -1 °C (closed cup) | |

| Solubility | Slightly soluble in water. Soluble in chloroform, ethyl acetate. | [1] |

| CAS Number | 513-37-1 |

Stability and Storage

Chemical Stability: this compound is incompatible with strong oxidizing agents and strong bases.[1] It may be sensitive to prolonged exposure to air and light, which can promote degradation or polymerization.[1]

Storage Recommendations: To maintain stability and purity, the compound should be stored in a cool, dry, and well-ventilated area, away from ignition sources.[5] Recommended storage temperatures are typically between 2-8°C in tightly sealed containers to prevent the release of flammable vapors.[5]

Chemical Reactivity

The reactivity of this compound is dominated by its structure as a vinylic halide.

Nucleophilic Substitution

As a vinylic halide, this compound is generally unreactive towards nucleophilic substitution reactions (both Sₙ1 and Sₙ2).[6][7] This low reactivity is attributed to several factors:

-

Hybridization: The chlorine atom is bonded to an sp²-hybridized carbon. This bond is stronger and shorter than the C-Cl bond in an sp³-hybridized alkyl halide due to increased s-character.[8]

-

Steric Hindrance: In an Sₙ2 reaction, the incoming nucleophile is repelled by the electron density of the π-bond, hindering the required backside attack.[6][9]

-

Carbocation Instability: An Sₙ1 reaction would require the formation of a highly unstable vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon.[6][9]

Elimination Reactions

While resistant to substitution, vinylic halides can undergo elimination reactions. When treated with a strong, sterically hindered base such as potassium tert-butoxide (KOt-Bu), this compound is expected to undergo an E2 elimination to form isobutylene (2-methylpropene), although this specific reaction is less documented than with its saturated analogue, 1-chloro-2-methylpropane.[10]

Hydroboration-Oxidation

This compound undergoes hydroboration-oxidation. In this two-step process, borane (BH₃) adds across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base. This reaction results in an anti-Markovnikov addition, yielding isobutyraldehyde after tautomerization of the intermediate enol.[11]

Metabolism and Toxicology

The metabolism of this compound is of significant interest due to its carcinogenicity. Studies in rats have elucidated a metabolic pathway involving oxidation followed by conjugation.

Metabolic Pathway

The biotransformation is initiated by cytochrome P-450-catalyzed aliphatic hydroxylation, which is only stereoselective, producing both (E)- and (Z)-3-chloro-2-methylpropenols. These alcohols are subsequently oxidized to their respective electrophilic α,β-unsaturated chloro-aldehydes. These reactive aldehydes then react rapidly with sulfur nucleophiles like glutathione (GSH) and N-acetylcysteine. Notably, both (E)- and (Z)-chloroaldehydes yield exclusively the E-adduct when reacting with N-acetylcysteine, suggesting a rapid isomerization or reaction mechanism that favors this stereoisomer.

Disposition and Excretion

In vivo studies in rats and mice show the compound is extensively absorbed and rapidly excreted following oral administration.[1] The distribution of the radiolabeled compound varies slightly between species.

| Species | Route | % in Urine | % Exhaled (Unchanged) | % Exhaled (CO₂) | % in Feces | Reference |

| Male Fischer 344 Rats | Single Oral Dose | ~35% | ~29% (96% of volatile) | ~13% (25% of exhaled) | ~5% | [1] |

| Male B6C3F1 Mice | Single Oral Dose | ~46% | ~5% | ~25% | ~9% | [1] |

Toxicology Summary

This compound is classified as reasonably anticipated to be a human carcinogen.[1]

-

Animal Carcinogenicity: Oral administration in studies caused forestomach neoplasms in both rats and mice. Additionally, neoplasms of the nasal and oral cavities were observed in rats.[1]

-

Mutagenicity: It has been shown to be mutagenic to bacteria (Salmonella typhimurium) in the presence of metabolic activation.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

Protocol: In Vivo Carcinogenicity and Disposition Study

This protocol describes a typical long-term carcinogenicity study incorporating a disposition arm, based on standard practices.[12][13][14][15]

1. Objective: To assess the carcinogenic potential and metabolic fate of this compound following chronic oral administration in rodents.

2. Materials:

-

Test Animals: Male and female Fischer 344 rats and B6C3F1 mice.

-

Test Substance: this compound (≥98% purity).

-

Vehicle: Corn oil.

-

Dosing Apparatus: Stainless steel gavage needles (size appropriate for animal weight).[12]

-

Metabolic Cages: For separate collection of urine and feces.

-

Analytical Equipment: Scintillation counter, GC-MS, HPLC.

3. Procedure:

-

Acclimatization: Animals are acclimatized for at least 5 days prior to study initiation.[16]

-

Dose Preparation: The test substance is suspended in corn oil. Formulations are prepared weekly and stored protected from light.[15]

-

Administration: The substance is administered once daily via oral gavage. The dose volume is calculated based on the most recent body weight (typically ≤10 ml/kg).[14] The gavage needle is measured from the animal's snout to the last rib to prevent stomach perforation.[12][14]

-

Carcinogenicity Arm (2-year study):

-

Animals are dosed daily for up to 104 weeks.

-

Observations for clinical signs of toxicity are made twice daily.[15]

-

Body weights are recorded weekly for the first 13 weeks, then monthly.

-

At termination, a full necropsy is performed. All organs are examined macroscopically, and tissues are preserved for histopathological evaluation.[15]

-

-

Disposition Arm (Single dose):

-

A separate cohort of animals is administered a single dose of radiolabeled this compound.

-

Animals are immediately placed in metabolic cages.

-

Urine, feces, and expired air (trapped for CO₂ and volatile compounds) are collected at timed intervals (e.g., 6, 12, 24, 48 hours).[1]

-

Samples are analyzed for total radioactivity. Metabolites in urine are identified and quantified using HPLC and/or GC-MS.

-

Protocol: In Vitro Metabolism Study

This protocol outlines a method to study the metabolism of this compound using a subcellular fraction.[17][18][19][20]

1. Objective: To identify metabolites of this compound generated by hepatic enzymes and to identify the major P450 isoforms involved.

2. Materials:

-

Enzyme Source: Rat liver microsomes (RLM).

-

Cofactors: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[17]

-

Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[17]

-

Test Substance: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Quenching Solution: Cold acetonitrile.

-

Analytical Equipment: LC-MS/MS.

3. Procedure:

-

Incubation Preparation: In microcentrifuge tubes, prepare the incubation mixture on ice. A typical 500 µL incubation contains:

-

Phosphate buffer

-

Rat liver microsomes (e.g., to a final concentration of 0.5 mg/mL)

-

Test substance (e.g., to a final concentration of 1 µM)

-

-

Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system cofactor solution.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.[17] Control incubations should be run without the cofactor solution to account for non-enzymatic degradation.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This precipitates the proteins.

-

Sample Processing: Centrifuge the tubes (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an analysis vial. Analyze using LC-MS/MS to detect the depletion of the parent compound and identify the mass-to-charge ratio (m/z) of potential metabolites (e.g., hydroxylated species).

Conclusion

This compound exhibits a distinct reactivity and stability profile governed by its vinylic halide structure. It is largely unreactive to standard nucleophilic substitution but can participate in elimination and addition reactions under specific conditions. Its stability is compromised by exposure to air and light, necessitating careful storage. From a toxicological and drug development perspective, its metabolic pathway is of paramount importance. The biotransformation into reactive electrophilic aldehydes provides a mechanistic basis for its observed carcinogenicity in animal models. The data and protocols summarized in this guide offer a technical foundation for researchers working with or evaluating the risks associated with this and structurally related compounds.

References

- 1. 1-Propene, 1-chloro-2-methyl- | C4H7Cl | CID 10555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. echemi.com [echemi.com]

- 10. When 1-chloro-2-methylpropane is treated with a strong, bulky base such a.. [askfilo.com]

- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 12. ouv.vt.edu [ouv.vt.edu]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Isocrotyl chloride IUPAC name and synonyms

An In-depth Technical Guide to 1-Chloro-2-methylpropene

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, commonly known as isocrotyl chloride, covering its nomenclature, physicochemical properties, and relevant experimental protocols.

Nomenclature and Identification

The compound with the common name isocrotyl chloride is systematically named under IUPAC nomenclature as This compound .[1] It is also referred to by the synonym isocrotonyl chloride.[1]

Below is a diagram illustrating the key identifiers for this compound.

Caption: Relationship between IUPAC name, synonyms, and chemical identifiers.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇Cl | [1] |

| Molecular Weight | 90.55 g/mol | [1] |

| CAS Number | 513-37-1 | [1] |

| Density | 0.92 g/mL at 25 °C | |

| Boiling Point | 68 °C | [1] |

| Refractive Index | n20/D 1.424 | |

| Flash Point | -1 °C (closed cup) | |

| InChI Key | KWISWUFGPUHDRY-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkyl chlorides is the reaction of the corresponding alcohol with a chlorinating agent. While a specific detailed protocol for isocrotyl chloride was not found, a representative procedure can be adapted from the synthesis of isobutyl chloride using thionyl chloride and pyridine.[2] The following is a generalized protocol for the preparation of this compound from 2-methyl-2-propen-1-ol (isocrotyl alcohol).

Methodology:

-

Reaction Setup: A round-bottomed flask is fitted with a dropping funnel and a reflux condenser. The entire apparatus is protected from atmospheric moisture with drying tubes.

-

Reagents: Place 2-methyl-2-propen-1-ol and pure pyridine into the reaction flask.

-

Addition of Chlorinating Agent: Freshly distilled thionyl chloride is added to the dropping funnel and introduced dropwise into the flask over several hours. The reaction is typically performed in an ice bath to control the exothermic reaction.

-

Reflux: Following the addition, the reaction mixture is gently refluxed for approximately 45 minutes to drive the reaction to completion.

-

Workup: After cooling, the upper layer containing the crude product is separated. It is then washed sequentially with water, a 5% sodium hydroxide solution, and again with water.

-

Purification: The crude product is dried over anhydrous calcium chloride and purified by fractional distillation to yield pure this compound.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Generalized workflow for the synthesis of this compound.

Hydroboration-Oxidation Reaction

This compound can undergo hydroboration to form an adduct, which upon oxidation yields isobutyraldehyde. This two-step process is a classic example of anti-Markovnikov addition across a double bond.

Methodology:

-

Hydroboration: this compound is reacted with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous ether solvent under an inert atmosphere. The boron adds to the less substituted carbon of the alkene.

-

Oxidation: The resulting organoborane intermediate is not isolated but is treated directly with an oxidizing agent, typically a mixture of hydrogen peroxide (H₂O₂) and aqueous sodium hydroxide (NaOH), to replace the boron atom with a hydroxyl group, which then tautomerizes to the final aldehyde product.

The logical flow of this reaction is depicted below.

Caption: Workflow for the conversion of this compound to isobutyraldehyde.

References

1-Chloro-2-methylpropene molecular weight and formula

This document provides the fundamental molecular data for 1-Chloro-2-methylpropene, a compound relevant in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Molecular Information

This compound, also known by synonyms such as Isocrotyl chloride and β,β-Dimethylvinyl chloride, is a halogenated alkene.[1][2][3] Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations and analytical characterization in experimental settings.

The accepted molecular formula for this compound is C4H7Cl.[1][2][3][4][5] Based on this formula, the molecular weight is calculated to be 90.55 g/mol .[1][2][3][4][5]

Data Summary

The essential molecular details are summarized in the table below for quick reference.

| Identifier | Value |

| Molecular Formula | C4H7Cl[1][2][3][4][5] |

| Molecular Weight | 90.55 g/mol [1][2][5] |

| IUPAC Name | 1-chloro-2-methylprop-1-ene[1] |

| CAS Registry Number | 513-37-1[2][3] |

| Line Formula | (CH3)2C=CHCl[2] |

References

In Vivo Absorption, Distribution, and Metabolism of 1-Chloro-2-methylpropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-methylpropene, also known as dimethylvinyl chloride (DMVC), is an organochlorine compound that has been the subject of toxicological and carcinogenic studies. Understanding its behavior in a biological system is crucial for assessing its potential health risks. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, and metabolism of this compound, based on available scientific literature. The data presented herein is primarily derived from studies conducted in Fischer 344 rats and B6C3F1 mice. This document summarizes key quantitative data in structured tables, details experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of the toxicokinetics of this compound.

Absorption and Excretion

Following oral administration, this compound is extensively and rapidly absorbed.[1][2][3] The primary routes of excretion are through expired air and urine, with a smaller percentage eliminated in the feces.[1][2] Studies in rats and mice have demonstrated rapid elimination, with a significant portion of the administered dose being excreted within 24 hours.[1][2]

Quantitative Excretion Data

The following tables summarize the quantitative data on the excretion of this compound and its metabolites in male Fischer 344 rats and male B6C3F1 mice after a single oral gavage dose of 150 mg/kg of [2-14C]this compound.

Table 1: Excretion of Radioactivity in Male Fischer 344 Rats within 24 Hours [1][2]

| Excretion Route | Percentage of Administered Dose | Notes |

| Total Exhaled | 52% | |

| Unchanged Compound | ~30% | Constituted 96% of the volatile compounds in expired air. |

| 14CO2 | ~25% | |

| Urine | 35% | |

| Feces | 5% | |

| Total Excreted | 92% |

Table 2: Excretion of Radioactivity in Male B6C3F1 Mice within 24 Hours [1][2]

| Excretion Route | Percentage of Administered Dose |

| Urine | 46% |

| Total Exhaled | 30% |

| Unchanged Compound | 5% |

| 14CO2 | 25% |

| Feces | 9% |

In Vivo Distribution

Upon absorption, this compound is rapidly distributed to various tissues.[1][2] Studies utilizing radiolabeled compounds have shown that the liver and kidneys accumulate higher concentrations of radioactivity compared to other tissues like the forestomach and glandular stomach.[1][2] In mice, the highest levels of radiolabel were detected in the kidney, liver, forestomach, and thymus 24 hours after administration.[1][2] Repeated dosing in rats led to a monotonic increase in tissue concentrations, which declined significantly after a recovery period.[1]

Due to the limitations of publicly available data, a detailed quantitative breakdown of this compound and its metabolite concentrations in specific tissues at various time points is not available. The primary research articles containing this level of detail were not accessible in their full-text versions.

Metabolism

The metabolism of this compound is a critical determinant of its toxicity. The primary metabolic pathway involves an initial oxidation step, followed by conjugation with glutathione.[2][3]

Metabolic Pathway

The metabolic activation of this compound is initiated by cytochrome P-450 enzymes, which catalyze its oxidation.[4] This is followed by conjugation with glutathione, a key step in the detoxification and elimination of the compound.[2][3] The major urinary metabolite identified in both rats and mice is a product of this pathway.[2]

Urinary Metabolites

The major urinary metabolite of this compound in rats has been identified as trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid.[2] This metabolite, along with its N-acetyl derivative, accounts for a significant portion of the radioactivity found in the urine.

Table 3: Major Urinary Metabolites in Male Fischer 344 Rats [2]

| Metabolite | Percentage of Total Urinary Radiolabel |

| trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid | 23% |

| N-acetyl derivative | 9% |

Experimental Protocols

The data presented in this guide are primarily based on in vivo studies using radiolabeled this compound. The following sections provide a detailed description of the experimental methodologies employed in these key studies.

Animal Models and Dosing

-

Species: Male Fischer 344 rats and male B6C3F1 mice were used in these studies.[1][2]

-

Test Compound: [2-14C]this compound with a specific activity of 3.5 mCi/mmol and a radiochemical purity of 96% was used.[1][2]

-

Administration: The compound was administered via oral gavage.[1][2]

-

Vehicle: Corn oil was used as the vehicle for administration.[1][2]

-

Dose: A single dose of 150 mg/kg body weight was typically administered. In some studies with rats, up to four daily doses were given.[1][2]

Sample Collection and Analysis

The workflow for assessing the absorption, distribution, and excretion of this compound is outlined below.

-

Housing: Following administration, animals were housed in metabolism cages that allowed for the separate collection of urine, feces, and expired air.[5]

-

Expired Air Collection: Expired air was passed through traps to separate carbon dioxide from volatile organic compounds. The radioactivity in each fraction was then quantified.[2]

-

Urine and Feces Collection: Urine and feces were collected over a 24-hour period, and the total radioactivity was determined.[1][2]

-

Tissue Collection: At specified time points, animals were euthanized, and various tissues (e.g., liver, kidney, forestomach, glandular stomach, thymus) were collected.[1][2]

-

Quantification of Radioactivity: The amount of 14C in all samples (urine, feces, expired air traps, and tissues) was quantified using liquid scintillation counting (LSC).[5]

-

Metabolite Analysis: Urinary metabolites were separated and identified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[4]

Conclusion

This compound is rapidly absorbed and distributed in vivo following oral administration in rats and mice. The compound is extensively metabolized, primarily through oxidation via cytochrome P-450 followed by glutathione conjugation, and is rapidly excreted, mainly in the expired air and urine. The liver and kidneys are the primary sites of distribution. The rapid clearance of this compound is a key feature of its toxicokinetic profile. Further research to obtain more detailed quantitative tissue distribution data would be beneficial for a more comprehensive risk assessment.

References

- 1. Comparative metabolism and disposition of 1-chloro- and 3-chloro-2-methylpropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug metabolism and disposition in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. bioivt.com [bioivt.com]

- 5. researchgate.net [researchgate.net]

Metabolic Pathways of 1-Chloro-2-methylpropene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpropene, also known as isocrotyl chloride or dimethylvinyl chloride, is a halogenated alkene. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential impact on biological systems. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, detailing the enzymatic processes involved, the resulting metabolites, and the analytical methodologies used for their identification and quantification.

Core Metabolic Pathways

The metabolism of this compound proceeds through a multi-step process primarily involving oxidation by cytochrome P450 (CYP) enzymes, followed by conjugation with glutathione (GSH). This biotransformation leads to the formation of more water-soluble and excretable compounds.

Phase I: Oxidation by Cytochrome P450

The initial and rate-limiting step in the metabolism of this compound is the oxidation of the methyl groups by cytochrome P450 monooxygenases. This reaction is a hydroxylation, leading to the formation of unstable alcohol intermediates.

-

Enzymatic System: Cytochrome P450 enzymes, particularly those inducible by phenobarbital, are implicated in this oxidative step. While specific isozymes have not been definitively identified for this compound, members of the CYP2B and CYP2E1 subfamilies are known to metabolize halogenated hydrocarbons and are likely involved.

-

Reaction: The hydroxylation of one of the methyl groups of this compound results in the formation of (E)- and (Z)-3-chloro-2-methylpropenol.[1]

-

Subsequent Oxidation: These alcohol intermediates are rapidly oxidized, likely by alcohol dehydrogenases, to form the corresponding reactive aldehydes, (E)- and (Z)-3-chloro-2-methylpropenal.[1] Further oxidation, potentially by aldehyde dehydrogenases, can lead to the formation of 3-chloro-2-methylpropenoic acid.[1]

References

An In-depth Technical Guide on the Carcinogenicity of Dimethylvinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylvinyl chloride (DMVC), also known as 1-chloro-2-methylpropene, is a halogenated alkene that is structurally similar to the known human carcinogen, vinyl chloride.[1] While not used commercially, it is utilized for research purposes and occurs as a byproduct in the production of 3-chloro-2-methylpropene.[1] This technical guide provides a comprehensive overview of the existing carcinogenicity data for dimethylvinyl chloride, with a focus on data from animal bioassays, genotoxicity studies, and the proposed mechanism of action. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Key pathways and workflows are visualized using diagrams to facilitate understanding.

Carcinogenicity in Experimental Animals

The primary body of evidence for the carcinogenicity of dimethylvinyl chloride comes from 2-year gavage studies conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice.[1][2] These studies demonstrated clear evidence of carcinogenic activity in both species and sexes.[2]

Data Presentation

The following tables summarize the key findings from the NTP 2-year gavage studies. The original, detailed tumor incidence data can be found in the National Toxicology Program Technical Report 316.[2]

Table 1: Summary of Neoplastic Lesions in F344/N Rats

| Organ System | Neoplasm | Sex | Dose (mg/kg) | Incidence |

| Nasal Cavity | Carcinoma and Adenocarcinoma | Male & Female | 100, 200 | Increased |

| Oral Cavity | Squamous Cell Carcinoma | Male | 100, 200 | Increased |

| Squamous Cell Papilloma and Carcinoma (combined) | Female | 100, 200 | Increased | |

| Esophagus | Squamous Cell Papilloma and Carcinoma (combined) | Male | 100, 200 | Increased |

| Forestomach | Squamous Cell Carcinoma | Male & Female | 100, 200 | Increased |

Table 2: Summary of Neoplastic Lesions in B6C3F1 Mice

| Organ System | Neoplasm | Sex | Dose (mg/kg) | Incidence |

| Forestomach | Squamous Cell Carcinoma | Male & Female | 100, 200 | Increased |

| Squamous Cell Papilloma | Male | 100, 200 | Increased | |

| Preputial Gland | Squamous Cell Carcinoma | Male | 100, 200 | Increased |

Experimental Protocols

The following protocol is based on the NTP 2-year carcinogenicity bioassay for dimethylvinyl chloride.[2]

-

Test Substance: Dimethylvinyl chloride (96%-98% pure) in corn oil.

-

Animal Models:

-

F344/N rats, 50 males and 50 females per group.

-

B6C3F1 mice, 50 males and 50 females per group.

-

-

Administration:

-

Route: Gavage (oral administration via a tube into the stomach).

-

Doses: 0 (vehicle control), 100, or 200 mg/kg body weight.

-

Frequency: 5 days per week.

-

Duration: 102 or 103 weeks.

-

-

Observations:

-

Animals were observed twice daily for clinical signs of toxicity.

-

Body weights were recorded weekly for the first 13 weeks and then monthly.

-

-

Pathology:

-

A complete necropsy was performed on all animals.

-

All organs and tissues were examined for gross lesions.

-

Tissues were preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.[3]

-

Genotoxicity

Dimethylvinyl chloride has been evaluated in a battery of genotoxicity assays. The results indicate that it is mutagenic and clastogenic, consistent with the findings for its structural analog, vinyl chloride.

Table 3: Summary of Genotoxicity Data for Dimethylvinyl Chloride

| Assay | Test System | Metabolic Activation | Result |

| Gene Mutation | Salmonella typhimurium | With and without | Negative |

| Gene Mutation | Mouse Lymphoma L5178Y/TK+/- | Without | Positive |

| Chromosomal Effects | Sister Chromatid Exchanges (CHO cells) | With and without | Positive |

| Chromosomal Effects | Chromosomal Aberrations (CHO cells) | With and without | Negative |

| In Vivo Mutation | Drosophila Sex-Linked Recessive Lethal Mutations | N/A | Positive |

| In Vivo Chromosomal Effects | Drosophila Reciprocal Translocations | N/A | Positive |

Data sourced from NTP Technical Report 316 Abstract.[2]

Mechanism of Carcinogenicity

The carcinogenic mechanism of dimethylvinyl chloride is believed to be analogous to that of vinyl chloride, involving metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and the initiation of cancer.

Metabolic Activation and DNA Adduct Formation

-

Metabolic Activation: Dimethylvinyl chloride is metabolized by cytochrome P450 enzymes, likely CYP2E1, in the liver. This process is expected to form a reactive epoxide intermediate, analogous to chloroethylene oxide formed from vinyl chloride. This epoxide can then rearrange to form a reactive aldehyde.

-

DNA Adduct Formation: These reactive electrophilic intermediates can covalently bind to DNA, forming various DNA adducts. For vinyl chloride, these include 7-(2'-oxoethyl)guanine and the promutagenic etheno adducts such as N2,3-ethenoguanine. These adducts can cause mispairing during DNA replication, leading to mutations.

Disruption of Cellular Signaling

Studies on vinyl chloride have implicated the disruption of several key signaling pathways in its toxicity and carcinogenicity. These pathways are likely relevant to dimethylvinyl chloride as well and include the ERK1/2, Akt, and AMPK pathways, which are involved in cell proliferation, survival, and metabolism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a 2-year rodent carcinogenicity bioassay as conducted by the NTP.

Conclusion

The available data provide sufficient evidence to classify dimethylvinyl chloride as reasonably anticipated to be a human carcinogen.[1] The findings from the NTP 2-year gavage studies in rats and mice demonstrate its ability to induce tumors at multiple sites.[2] The genotoxicity data and the mechanistic understanding derived from its structural analog, vinyl chloride, support a plausible mode of action involving metabolic activation to DNA-reactive intermediates. This technical guide summarizes the key evidence and provides detailed experimental context to aid in the assessment of risks associated with this compound and to inform future research.

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-2-methylpropene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction